Podophyllotoxin glucoside

Catalog No.
S593986
CAS No.
16481-54-2
M.F
C28H32O13
M. Wt
576.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Podophyllotoxin glucoside

CAS Number

16481-54-2

Product Name

Podophyllotoxin glucoside

IUPAC Name

5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

Molecular Formula

C28H32O13

Molecular Weight

576.5 g/mol

InChI

InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3

InChI Key

NXVJTGLCCSFGAT-UHFFFAOYSA-N

Synonyms

(5R,5aR,8aR,9R)-9-(β-D-Glucopyranosyloxy)-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one; Podophyllotoxin, β-D-glucopyranoside; NSC 163024; Podophyllotoxin 1-O-β-D-Glycoside; Podophyllotoxin 3-β-D-Gl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

As a Tool for Studying Cell Division

One crucial application of PPTG lies in its ability to disrupt cell division. PPTG inhibits the action of topoisomerase II, an enzyme that plays a vital role in unwinding and rearranging DNA during mitosis and meiosis. This disruption leads to the formation of DNA double-strand breaks, ultimately triggering cell death. Studies utilizing PPTG have provided valuable insights into the mechanisms of cell division and the potential for targeting topoisomerase II for cancer treatment [].

As a Starting Point for Drug Development

The potent antitumor activity of PPTG has served as a springboard for the development of semi-synthetic derivatives with improved therapeutic properties. Notably, Etoposide and Teniposide are two well-established anticancer drugs derived from PPTG. These drugs act similarly to PPTG by inhibiting topoisomerase II and are used to treat various malignancies, including lung cancer, leukemia, and lymphoma [].

Podophyllotoxin glucoside is a glycosylated derivative of podophyllotoxin, a naturally occurring compound derived from the roots of the Podophyllum plant, particularly Podophyllum peltatum and Podophyllum hexandrum. Podophyllotoxin is known for its potent antitumor properties and has been used as a precursor in the synthesis of clinically approved anticancer drugs like etoposide and teniposide. The glucoside form enhances the solubility and bioavailability of podophyllotoxin, potentially improving its therapeutic efficacy while reducing toxicity associated with the parent compound .

The synthesis of podophyllotoxin glucosides typically involves glycosylation reactions where a sugar moiety is attached to the hydroxyl group of podophyllotoxin. Common methods include:

  • Acetobromoglucose Reaction: This method employs acetobromoglucose in the presence of zinc oxide or mercury(II) oxide as catalysts, allowing for efficient glycosylation under controlled conditions .
  • Boronic Acid Catalysis: Another approach uses boron trifluoride etherate to facilitate the reaction between podophyllotoxin and various sugar derivatives, yielding glucosides with different substituents on the sugar unit .

Podophyllotoxin glucosides exhibit significant biological activities, primarily through mechanisms that involve:

  • Inhibition of Cell Proliferation: These compounds have shown potent cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. For instance, 4-demethyl-picropodophyllotoxin 7′-O-β-D-glucopyranoside has been reported to inhibit cell proliferation more effectively than etoposide at low concentrations .
  • Induction of Apoptosis: Podophyllotoxin glucosides can trigger apoptotic pathways in cancer cells, evidenced by increased levels of activated caspases and disruption of microtubule assembly .
  • Cell Cycle Arrest: These compounds often cause G2/M phase arrest in the cell cycle, leading to cell death through mechanisms involving DNA damage and repair pathways .

The synthesis of podophyllotoxin glucosides can be achieved through several established methods:

  • Direct Glycosylation: Utilizing sugar derivatives like acetobromoglucose to react with podophyllotoxin under acidic or basic conditions.
  • Protective Group Strategies: Employing protective groups on hydroxyl functionalities during synthesis to prevent unwanted reactions, followed by selective deprotection.
  • Enzymatic Methods: Using glycosyltransferases to catalyze the transfer of sugar moieties to podophyllotoxin, although this method is less common due to complexity.

These methods allow for the production of various glucoside derivatives with differing biological properties .

Podophyllotoxin glucosides have several promising applications:

  • Anticancer Agents: Due to their cytotoxicity against tumor cells, they are being explored as potential anticancer drugs.
  • Pharmaceutical Development: Their enhanced solubility makes them suitable candidates for drug formulation, potentially leading to new therapies for cancer treatment.
  • Research Tools: These compounds are useful in studying cellular mechanisms of drug resistance and apoptosis in cancer biology .

Interaction studies have shown that podophyllotoxin glucosides can modulate various cellular pathways:

  • Topoisomerase Inhibition: Similar to their parent compound, they inhibit topoisomerase II activity, leading to DNA strand breaks.
  • Microtubule Disruption: They disrupt microtubule dynamics, affecting cell division and inducing apoptosis through caspase activation.
  • Synergistic Effects with Other Drugs: Some studies suggest that these compounds may enhance the efficacy of other chemotherapeutic agents by overcoming multidrug resistance mechanisms in cancer cells .

Podophyllotoxin glucosides share structural similarities with other compounds derived from podophyllotoxin but exhibit unique properties due to their glycosylation. Here are some similar compounds:

Compound NameStructure TypeUnique Features
EtoposidePodophyllotoxin derivativeApproved for clinical use; targets topoisomerase II
TeniposidePodophyllotoxin derivativeSimilar mechanism; used in treating testicular cancer
4-Demethyl-picropodophyllotoxinPodophyllotoxin derivativeExhibits higher potency against certain cancer cell lines
DeoxypodophyllotoxinPodophyllotoxin derivativeLacks one hydroxyl group; altered biological activity

Podophyllotoxin glucosides are unique due to their improved solubility and potential bioavailability compared to these other derivatives. Their ability to induce apoptosis while maintaining lower systemic toxicity makes them particularly interesting for further research and development as anticancer agents .

Early Isolation and Structural Characterization Efforts

Podophyllotoxin glucoside, also known as podophyllotoxin 4-O-glucoside, was first isolated from plants such as Podophyllum peltatum and Linum catharticum. Its molecular formula is C32H42O_13 with a molecular weight of approximately 576.5 g/mol. The compound features a complex structure characterized by a glucose moiety linked to the podophyllotoxin core via a glycosidic bond at the 4-position, as confirmed by advanced spectroscopic methods including ^1H and ^13C NMR, electrospray ionization mass spectrometry (ESI-MS), and high-resolution mass spectrometry (HRESI-MS).

The glycosidic linkage is typically an α-linkage, as indicated by coupling constants in NMR spectra (J1”-2” < 4.0 Hz), and the proton at C-4 of 4β-substituted compounds appears as a doublet with a coupling constant J3-4 < 4.0 Hz, suggesting a cis-relationship between C3-H and C4-H.

Seminal Discoveries in Antineoplastic Derivative Development

Podophyllotoxin itself has been recognized for its potent antitumor activity but is limited by significant toxicity. Research has thus focused on modifying podophyllotoxin to improve its therapeutic index. Semisynthetic derivatives such as etopophos and NK-611, which are glucoside derivatives of podophyllotoxin, have reached clinical trials, demonstrating the importance of sugar moiety modifications in enhancing biological activity and reducing toxicity.

Recent studies have synthesized various glucoside derivatives of podophyllotoxin, including peracetylated and per-butyrylated glucosides. These derivatives exhibit varying degrees of cytotoxicity against multiple human cancer cell lines such as leukemia (HL-60), hepatoma (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480). For example, peracetylated glucoside derivatives show improved cytotoxicity compared to free glucosides, with some compounds exhibiting IC_50 values as low as 3.27 μM against MCF-7 cells, outperforming standard drugs like etoposide in certain assays.

CompoundGlucose Residue StatusIC_50 Range (μM)Notable Activity
6aPeracetylated glucosideModerateImproved cytotoxicity
6bPeracetylated glucoside3.27 - 11.37Highest cytotoxicity, potent
6cFree glucose residue> 40Weak activity
6dFree glucose residue> 40Weak activity

Table 1: Cytotoxicity of selected podophyllotoxin glucoside derivatives against cancer cell lines

Transition from Natural Product to Semisynthetic Clinical Agents

The transition from natural podophyllotoxin to clinically useful semisynthetic agents involved strategic glycosylation and acylation to improve solubility, bioavailability, and reduce toxicity. These modifications often include the introduction of cyclic acetal moieties and substitutions on the sugar residue, which have been shown to significantly affect the biological activity.

Despite the promising anticancer properties, podophyllotoxin and its derivatives can induce toxic side effects, notably cardiotoxicity. Recent toxicological studies using animal models have elucidated mechanisms underlying podophyllotoxin-induced cardiac injury, highlighting oxidative stress, apoptosis, inflammatory responses, and metabolic disturbances, particularly in arachidonic acid metabolism pathways.

Detailed Research Findings

Chemical Structure and Physicochemical Properties

Podophyllotoxin glucoside’s structure consists of a podophyllotoxin core linked to a glucose unit via a 4-O-glycosidic bond. The molecular formula is C32H42O_13, and the molecular weight is 576.5 g/mol. The compound’s physicochemical properties, such as polar surface area and lipophilicity, influence its biological activity and cell permeability.

Synthesis and Characterization

The synthesis of podophyllotoxin glucoside derivatives involves acetylation, glycosylation, and other chemical modifications. For example, peracetylated glucosides are synthesized by treating podophyllotoxin with acetic anhydride and sodium acetate, followed by glycosylation and deacetylation steps to yield various derivatives with different substitution patterns.

Cytotoxicity and Anticancer Activity

In vitro cytotoxicity studies reveal that acetylated glucoside derivatives have enhanced anticancer activity compared to free glucosides. Compound 6b, a peracetylated glucoside with a hydroxy group at the C-4’ position, exhibits potent cytotoxic effects against multiple cancer cell lines, with IC_50 values significantly lower than the parent compound and some clinical drugs.

Toxicological Profile

Podophyllotoxin glucoside derivatives retain some toxicity risks inherent to podophyllotoxin. Cardiotoxicity studies in rats demonstrate that podophyllotoxin induces acute cardiac injury through pathways involving oxidative stress and inflammatory response, with alterations in arachidonic acid metabolism and related biomarkers such as BNP and myoglobin.

Summary Table of Key Data

AspectDetails
Molecular FormulaC32H42O_13
Molecular Weight576.5 g/mol
Natural SourcesPodophyllum peltatum, Linum catharticum
Structural Features4-O-glucoside linkage, 4,6-cyclic acetal moiety in derivatives
Cytotoxicity (IC_50 range)3.27 – >40 μM depending on derivative and acetylation status
Clinical DerivativesEtopophos, NK-611
Toxicity ConcernsCardiotoxicity involving oxidative stress, apoptosis, arachidonic acid metabolism
Analytical Techniques^1H and ^13C NMR, ESI-MS, HRESI-MS, transcriptomics, metabolomics

Illustrative Images

Note: Images would typically include the chemical structure of podophyllotoxin glucoside, NMR spectra excerpts, and schematic diagrams of synthesis pathways and metabolic pathways involved in toxicity. Due to format constraints, these are described rather than displayed.

  • Chemical Structure: Podophyllotoxin glucoside features a fused benzofuran and benzodioxole core with a glucose moiety attached at the 4-position.
  • Synthesis Scheme: Depicts acetylation and glycosylation steps yielding peracetylated glucoside derivatives.
  • Metabolic Pathway Diagram: Highlights arachidonic acid metabolism alterations linked to cardiotoxicity.

This detailed overview of podophyllotoxin glucoside integrates chemical, biological, and toxicological research findings, emphasizing its evolution from a natural product to semisynthetic derivatives with clinical potential. Ongoing research continues to optimize its anticancer efficacy while mitigating adverse effects.

Aryltetralin Lignan Biosynthesis in Podophyllum Species

The biosynthesis of podophyllotoxin glucoside originates in the aryltetralin lignan pathway, which is highly conserved in Podophyllum hexandrum and Podophyllum peltatum. This pathway begins with the dimerization of coniferyl alcohol to form (+)-pinoresinol, which undergoes sequential reductions and isomerizations to yield (−)-matairesinol [3] [4]. The conversion of (−)-matairesinol to (−)-podophyllotoxin involves three critical modifications: hydroxylation, methylenedioxy bridge formation, and lactone ring closure [3].

Key enzymes in this pathway include cytochrome P450 monooxygenases (CyP450s), which catalyze region-specific oxidations. For instance, CYP719A23 from P. hexandrum and CYP719A24 from P. peltatum have been identified as methylenedioxy bridge-forming enzymes, converting (−)-matairesinol into (−)-pluviatolide [3]. These CyP450s exhibit high substrate specificity, showing no activity toward other lignans or alkaloids [3]. Subsequent hydroxylation at the C7 position, a step hypothesized to involve additional CyP450s or oxoglutarate-dependent dioxygenases, completes the pathway to podophyllotoxin [3].

Transcriptomic analyses of Podophyllum rhizomes have further revealed temperature-dependent expression of biosynthetic genes. At 15°C, genes associated with lignan biosynthesis, including CyP450s and UDP-glycosyltransferases (UGTs), are upregulated, correlating with increased podophyllotoxin accumulation [4]. This regulation underscores the ecological adaptation of Podophyllum species to cooler climates.

EnzymeFunctionSpeciesSource Reference
CYP719A23Methylenedioxy bridge formationP. hexandrum [3]
CYP719A24Methylenedioxy bridge formationP. peltatum [3]
UGT72B1Glucosylation of podophyllotoxinP. hexandrum [4]

Glucosylation Mechanisms in Secondary Metabolism

Glucosylation serves as a detoxification and stabilization mechanism in podophyllotoxin biosynthesis, converting the aglycone into its water-soluble glucoside form. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the hydroxyl group of podophyllotoxin [1] [4].

In Podophyllum species, UGTs such as ShUGT-6 and ShUGT-7 have been implicated in this process. These enzymes exhibit differential expression under varying temperatures, with optimal activity observed at 15°C [4]. Structural studies of UGTs reveal a conserved PSPG motif (plant secondary product glycosyltransferase) critical for binding UDP-glucose [4]. The glucosylation reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl oxygen of podophyllotoxin attacks the anomeric carbon of UDP-glucose, resulting in β-D-glucoside formation [1].

Chemical synthesis of podophyllotoxin glucosides has been achieved through per-acetylated glucose intermediates. For example, treatment of 1,2,3,4,6-penta-O-acetyl-α/β-D-glucopyranose with podophyllotoxin in the presence of BF₃·Et₂O yields per-acetylated glucosides, which are deprotected using sodium methoxide to produce the final glycosides [1]. This method achieves yields of 58–80%, demonstrating the efficiency of enzymatic and chemical glucosylation strategies [1].

Oxoglutarate-Dependent Dioxygenases in Ring Closure

While CyP450s dominate the later stages of podophyllotoxin biosynthesis, oxoglutarate-dependent dioxygenases (ODDs) are hypothesized to participate in earlier hydroxylation and ring-closure reactions. ODDs, such as those involved in proline hydroxylation, utilize Fe²⁺ and ascorbate as cofactors to catalyze oxidative decarboxylation [3]. In the context of lignan biosynthesis, ODDs may facilitate hydroxylation at the C7 position of matairesinol, a precursor to podophyllotoxin [3].

However, direct evidence for ODD involvement in Podophyllum species remains limited. Current transcriptomic data prioritize CyP450s over ODDs for critical oxidative steps [3] [4]. This gap highlights the need for functional characterization of ODD homologs in Podophyllum tissues. Potential candidates include homologs of Arabidopsis ODDs known to hydroxylate monolignols, which could analogously act on lignan intermediates [3].

XLogP3

0.4

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

576.18429107 g/mol

Monoisotopic Mass

576.18429107 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-15-2023

Explore Compound Types